N-Methyl-1-(o-tolyl)methanamine

Description

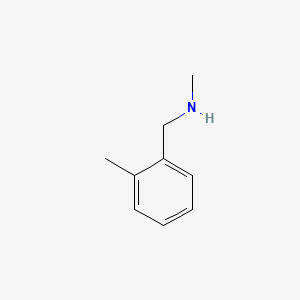

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQUYQBTXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294616 | |

| Record name | N-Methyl-1-(2-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-33-9 | |

| Record name | N,2-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97436 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-(2-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-methylphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(o-tolyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine derivative. This technical guide provides a consolidated overview of its known chemical and physical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its analytical characterization. It is important to note that, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no published information regarding the biological activity or specific signaling pathways of N-Methyl-1-(o-tolyl)methanamine. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Chemical and Physical Properties

N-Methyl-1-(o-tolyl)methanamine, also known as N-methyl(2-methylphenyl)methanamine, is an organic compound with the chemical formula C9H13N.[1] Limited experimental data for this specific isomer is available. The following tables summarize the known and predicted properties of N-Methyl-1-(o-tolyl)methanamine and its isomers for comparative analysis.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | N-Methyl-1-(o-tolyl)methanamine | N/A |

| Synonym(s) | N-methyl(2-methylphenyl)methanamine; 2-Methyl-N-methylbenzylamine | [2][3] |

| CAS Number | 874-33-9 | [1][2] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | YMWQUYQBTXWNAH-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties (Experimental and Comparative Data)

| Property | N-Methyl-1-(o-tolyl)methanamine | N-Methyl-1-(m-tolyl)methanamine | N-Methyl-1-(p-tolyl)methanamine |

| Boiling Point | No data available | 90-92 °C at 15 mmHg | No data available |

| Density | No data available | 0.9 g/mL | No data available |

| Refractive Index | No data available | No data available | No data available |

| Physical Form | Liquid | Liquid | Colorless to light-yellow liquid |

| Storage Temperature | Room temperature, inert atmosphere, dark place | No data available | Refrigerator; 2-8°C, inert atmosphere, dark place |

Note: Data for the o-tolyl isomer is notably absent from readily available sources. The data for the m-tolyl and p-tolyl isomers are provided for context and as a potential estimation reference.

Synthesis Methodology

The most common and efficient method for the synthesis of N-substituted benzylamines like N-Methyl-1-(o-tolyl)methanamine is through reductive amination.[4][5] This two-step, one-pot reaction involves the formation of an imine from an aldehyde (o-tolualdehyde) and an amine (methylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.

Materials:

-

o-Tolualdehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol or other suitable protic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Hydrochloric acid (for salt formation, if desired)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 equivalent) in methanol. To this solution, add a solution of methylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC or GC-MS.

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.0-1.5 equivalents) is added portion-wise, ensuring the temperature remains below 20°C. Caution: Hydrogen gas is evolved. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Methyl-1-(o-tolyl)methanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Diagram 1: Synthesis Workflow for N-Methyl-1-(o-tolyl)methanamine

Caption: A generalized workflow for the synthesis of N-Methyl-1-(o-tolyl)methanamine via reductive amination.

Analytical Characterization

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, a singlet for the benzylic CH2 protons, a singlet for the N-methyl protons, and a singlet for the tolyl methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the tolyl methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

For reference, spectral data for the related compound N-methyl-N-(o-tolyl)acetamide (the acetylated derivative) has been reported, which could provide some guidance on the expected chemical shifts for the tolyl group.[7]

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals no specific studies on the biological activity, pharmacology, or mechanism of action of N-Methyl-1-(o-tolyl)methanamine. The broader class of N-substituted benzylamines encompasses compounds with diverse pharmacological properties, including potential interactions with monoamine oxidase (MAO) and various receptors.[8] However, without experimental data, any discussion of the biological effects of N-Methyl-1-(o-tolyl)methanamine would be purely speculative.

Diagram 2: Logical Relationship - Lack of Biological Data

Caption: A diagram illustrating the current lack of published biological data for N-Methyl-1-(o-tolyl)methanamine.

Conclusion

N-Methyl-1-(o-tolyl)methanamine is a readily synthesizable compound via reductive amination. This guide provides the available physicochemical data and a generalized synthetic protocol to aid researchers in its preparation and characterization. The complete absence of biological data in the public domain highlights a significant knowledge gap. Further research is warranted to elucidate the potential pharmacological profile of this compound and to explore its structure-activity relationships within the broader class of substituted benzylamines. This could be a promising area for novel drug discovery and development efforts.

References

- 1. 001chemical.com [001chemical.com]

- 2. N-Methyl-1-(o-tolyl)methanamine | 874-33-9 [sigmaaldrich.com]

- 3. N-Methyl-1-(o-tolyl)methanamine - CAS:874-33-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DSpace [open.bu.edu]

- 7. rsc.org [rsc.org]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of N-Methyl-1-(o-tolyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary amine featuring a benzylamine core structure with a methyl group on the nitrogen atom and a tolyl group (a methyl-substituted phenyl ring) at the ortho position of the benzyl moiety. This compound belongs to the broader class of N-benzyl-N-methylamine derivatives, which are recognized as important pharmacophores in medicinal chemistry. The structural arrangement of N-Methyl-1-(o-tolyl)methanamine, with its specific substitution pattern, influences its physicochemical properties and potential biological activity. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and an exploration of its potential, yet currently uncharacterized, biological relevance.

Molecular Structure and Physicochemical Properties

The molecular structure of N-Methyl-1-(o-tolyl)methanamine is characterized by a central nitrogen atom bonded to a methyl group and a 2-methylbenzyl group. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic system compared to its unsubstituted or para/meta-substituted isomers.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of N-Methyl-1-(o-tolyl)methanamine.

A summary of the key physicochemical properties of N-Methyl-1-(o-tolyl)methanamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 874-33-9 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | 97% | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of N-Methyl-1-(o-tolyl)methanamine is through the reductive amination of o-tolualdehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its in-situ reduction.

Reaction:

o-Tolualdehyde + Methylamine → [Intermediate Iminium Ion] --(Reduction)--> N-Methyl-1-(o-tolyl)methanamine

Detailed Experimental Protocol:

Materials:

-

o-Tolualdehyde

-

Methylamine (e.g., 40% solution in water or 2M solution in THF/Methanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

-

Acid catalyst (optional, e.g., acetic acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 equivalent) in the chosen anhydrous solvent (e.g., methanol).

-

To this solution, add methylamine (1.1-1.5 equivalents). If using a salt of methylamine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C to control any potential exotherm. Sodium triacetoxyborohydride is a milder and more selective reducing agent for this step.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude N-Methyl-1-(o-tolyl)methanamine can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

The workflow for the synthesis is illustrated in the following diagram:

Caption: General workflow for the synthesis of N-Methyl-1-(o-tolyl)methanamine.

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR Spectroscopy (Predicted):

Based on analogous structures, the following proton NMR signals are anticipated (in CDCl₃):

-

Aromatic protons (Ar-H): A multiplet in the range of δ 7.0-7.3 ppm (4H).

-

Benzylic protons (-CH₂-N): A singlet or a multiplet around δ 3.6-3.8 ppm (2H).

-

N-methyl protons (N-CH₃): A singlet around δ 2.4-2.6 ppm (3H).

-

Tolyl methyl protons (Ar-CH₃): A singlet around δ 2.3-2.5 ppm (3H).

-

N-H proton: A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR Spectroscopy (Predicted):

The anticipated carbon NMR signals are as follows (in CDCl₃):

-

Aromatic carbons (Ar-C): Multiple signals in the range of δ 125-140 ppm.

-

Benzylic carbon (-CH₂-N): A signal around δ 55-60 ppm.

-

N-methyl carbon (N-CH₃): A signal around δ 35-40 ppm.

-

Tolyl methyl carbon (Ar-CH₃): A signal around δ 18-22 ppm.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and cleavage of the benzylic C-N bond.

Infrared (IR) Spectroscopy (Predicted):

Key IR absorption bands are expected around:

-

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1200 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of N-Methyl-1-(o-tolyl)methanamine. However, the N-benzyl-N-methylamine scaffold is present in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for drug discovery efforts.

Derivatives of N-benzyl-N-methylamine have been investigated for a range of pharmacological activities, including but not limited to:

-

Antitumor agents: Some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors.[2]

-

Monoamine Oxidase (MAO) inhibitors: Certain N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines have shown inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases.[3]

-

Modulators of metabolic pathways: N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for metabolic syndrome.[4]

Given these precedents, it is plausible that N-Methyl-1-(o-tolyl)methanamine could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and mechanisms of action. A hypothetical workflow for the biological evaluation of this compound is presented below.

Caption: A potential workflow for the biological evaluation of N-Methyl-1-(o-tolyl)methanamine.

Conclusion

N-Methyl-1-(o-tolyl)methanamine is a structurally defined secondary amine with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis via reductive amination. While its specific biological activities remain to be elucidated, the prevalence of its core scaffold in a variety of pharmacologically active compounds suggests that it is a promising candidate for future research and development. The provided experimental protocols and predictive data serve as a valuable resource for scientists initiating studies on this and related molecules.

References

- 1. 001chemical.com [001chemical.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-Methyl-1-(o-tolyl)methanamine (CAS 874-33-9)

Introduction

N-Methyl-1-(o-tolyl)methanamine, identified by the CAS number 874-33-9, is an organic compound with the molecular formula C9H13N.[1][2] It is also known by several synonyms, including N-methyl(2-methylphenyl)methanamine, (2-Methylbenzyl)methylamine, and N,2-dimethylbenzylamine.[3][4] This compound serves as a valuable chemical intermediate and raw material in various industrial applications, including organic synthesis, pharmaceutical chemistry, and the production of dyes and surfactants.[1][5] This document provides a comprehensive overview of its properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of N-Methyl-1-(o-tolyl)methanamine are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 874-33-9 | [1][3][6] |

| Molecular Formula | C9H13N | [1][3][6] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| IUPAC Name | N-methyl-1-(2-methylphenyl)methanamine | [4] |

| InChI Key | YMWQUYQBTXWNAH-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | CC1=CC=CC=C1CNC | [6] |

| MDL Number | MFCD04625428 | [7] |

Table 2: Physicochemical Properties

| Property | Value | Notes and Reference |

| Physical Form | Liquid | [3] |

| Boiling Point | 100-102 °C | at 11 Torr[1][5] |

| ~198 °C | at atmospheric pressure[1][5] | |

| 196.5 °C | at 760 mmHg[8] | |

| Melting Point | -60 °C to 129 °C | Significant discrepancies exist in reported values.[1][5] The lower value is more consistent with a liquid state at room temperature. |

| Density | 0.917 ± 0.06 g/cm³ | Predicted value[1][5] |

| Flash Point | 78.9 °C | [1][5] |

| Vapor Pressure | 0.398 mmHg | at 25 °C[1][5] |

| Water Solubility | Slightly soluble | [1][5][6] |

| 0.958 - 2.62 mg/ml | [9] | |

| pKa | 9.76 ± 0.10 | Predicted value[5][6] |

Synthesis and Reactivity

N-Methyl-1-(o-tolyl)methanamine is a key intermediate in organic synthesis.[1][5] One documented method for its preparation involves the selective methylation of 1-(2-methylphenyl)methanamine. This reaction uses methanol as a C1 source in the presence of a catalyst and sodium hydroxide.[10]

Caption: Synthetic route for N-Methyl-1-(o-tolyl)methanamine.

The compound's reactivity is characteristic of a secondary amine, making it suitable for further functionalization to produce a variety of organic compounds, such as amides and other amine derivatives.[1][5]

Safety and Handling

N-Methyl-1-(o-tolyl)methanamine is classified as hazardous.[3][11] Proper safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed | [3] |

| H315: Causes skin irritation | ||

| H319: Causes serious eye irritation | [3] | |

| H335: May cause respiratory irritation | ||

| Precautionary | P261: Avoid breathing vapors/spray. | |

| Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Storage and Handling:

-

Keep the container tightly closed under an inert atmosphere.[3][7]

-

Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Handle only in a chemical fume hood to avoid inhalation of vapors.[13]

Industrial and Research Applications

The chemical structure of N-Methyl-1-(o-tolyl)methanamine makes it a versatile building block in several areas:

-

Organic Synthesis: It serves as a primary raw material for creating more complex molecules, including various amides and oxalate compounds.[1][5]

-

Pharmaceutical Chemistry: It is utilized in the preparation of raw materials for active pharmaceutical ingredients (APIs).[1][5]

-

Surfactants: The compound exhibits surface activity, lending itself to applications in the production of certain surfactants.[1][5]

-

Dye Industry: It can be used as an intermediate in the synthesis of specific dyes.[1][5]

Experimental Protocols

Protocol: Selective Synthesis of N-Methyl-1-(o-tolyl)methanamine [10]

This protocol is based on the selective synthesis of mono-methylated amines using methanol as a C1 source.[10]

Materials:

-

1-(2-methylphenyl)methanamine

-

Methanol

-

Sodium hydroxide (NaOH)

-

Sodium azide (N3Na, as N1 source)

-

Ruthenium-based catalyst (e.g., as described in Chakrabarti, et al., 2018)

-

Reaction vessel suitable for heating under pressure

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 1-(2-methylphenyl)methanamine, methanol, sodium hydroxide, and the specified catalyst.

-

Heating: Seal the vessel and heat the reaction mixture to 125 °C.

-

Reaction Time: Maintain the temperature and stir the mixture for 2.5 hours.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the base and perform an extraction with a suitable organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure.

-

Isolation: Purify the crude product using column chromatography or distillation to isolate pure N-Methyl-1-(o-tolyl)methanamine.

Caption: General experimental workflow for the synthesis of the title compound.

References

- 1. chembk.com [chembk.com]

- 2. 001chemical.com [001chemical.com]

- 3. N-Methyl-1-(o-tolyl)methanamine | 874-33-9 [sigmaaldrich.com]

- 4. CAS RN 874-33-9 | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 874-33-9|N-Methyl-1-(o-tolyl)methanamine|BLD Pharm [bldpharm.com]

- 8. N-methyl-1-(2-methylphenyl)methanamine874-33-9,Purity98%_Waterstonetech, LLC [molbase.com]

- 9. 874-33-9 | N-Methyl-1-(o-tolyl)methanamine | Aryls | Ambeed.com [ambeed.com]

- 10. 89-93-0(1-(2-methylphenyl)methanamine) | Kuujia.com [kuujia.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data of N-Methyl-1-(o-tolyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Methyl-1-(o-tolyl)methanamine (CAS No. 874-33-9). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document primarily presents predicted data from computational models, supplemented with comparative data from the closely related compound, N-methyl-N-(o-tolyl)acetamide. This guide is intended to support research, drug development, and quality control activities by providing key analytical data and methodologies.

Chemical Structure and Properties

-

IUPAC Name: N-Methyl-1-(2-methylphenyl)methanamine

-

Synonyms: N-methyl(2-methylphenyl)methanamine, 2-Methyl-N-methylbenzylamine

-

CAS Number: 874-33-9

-

Molecular Formula: C₉H₁₃N

-

Molecular Weight: 135.21 g/mol

-

Structure:

Spectroscopic Data

The following sections present the predicted spectroscopic data for N-Methyl-1-(o-tolyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.6-3.8 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.4 | Singlet | 3H | Methyl protons (-NH-CH₃) |

| ~2.3 | Singlet | 3H | Tolyl methyl protons (-C₆H₄-CH₃) |

| ~1.5-2.0 | Broad Singlet | 1H | Amine proton (-NH-) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~138-140 | Quaternary aromatic carbon (C-CH₂) |

| ~135-137 | Quaternary aromatic carbon (C-CH₃) |

| ~128-131 | Aromatic CH |

| ~126-128 | Aromatic CH |

| ~125-127 | Aromatic CH |

| ~124-126 | Aromatic CH |

| ~55-58 | Methylene carbon (-CH₂-) |

| ~35-38 | Methyl carbon (-NH-CH₃) |

| ~18-20 | Tolyl methyl carbon (-C₆H₄-CH₃) |

Infrared (IR) Spectroscopy

Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1600-1610 | Medium | C=C stretch (aromatic ring) |

| 1450-1495 | Medium | C=C stretch (aromatic ring) |

| 1000-1300 | Strong | C-N stretch |

| 730-770 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 135 | High | Molecular Ion [M]⁺ |

| 134 | Moderate | [M-H]⁺ |

| 120 | High | [M-CH₃]⁺ |

| 91 | Very High (Base Peak) | Tropylium ion [C₇H₇]⁺ |

| 44 | Moderate | [CH₃-NH=CH₂]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a liquid sample like N-Methyl-1-(o-tolyl)methanamine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded plates in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: A plausible mass spectrometry fragmentation pathway for N-Methyl-1-(o-tolyl)methanamine.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and general analytical methodologies for N-Methyl-1-(o-tolyl)methanamine. While predicted data is a valuable tool in the absence of comprehensive experimental spectra, it is recommended that this information be used in conjunction with experimental verification for critical applications. The provided protocols and workflows offer a standardized approach for the spectroscopic analysis of this and similar compounds.

Technical Guide: Solubility and Stability of N-Methyl-1-(o-tolyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and generalized methodologies for assessing the solubility and stability of N-Methyl-1-(o-tolyl)methanamine. As of the date of this publication, specific experimental data on the solubility and stability of this compound is not extensively available in the public domain. The data presented in the tables are illustrative examples to guide researchers in their study design and data presentation.

Introduction

N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine derivative. Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application in research and development, especially in the context of medicinal chemistry and materials science. This guide outlines the standard methodologies for determining these key parameters, adhering to industry-best practices and regulatory guidelines where applicable.

Physicochemical Properties

A summary of the basic physicochemical properties of N-Methyl-1-(o-tolyl)methanamine is provided below.

| Property | Value | Source |

| CAS Number | 874-33-9 | [1] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. |

Solubility Studies

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following sections detail the protocol for determining the solubility of N-Methyl-1-(o-tolyl)methanamine in various solvents.

Illustrative Solubility Data

The following table is a template for presenting solubility data. Researchers should replace the placeholder values with their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 5.0) | 25 | Data not available | Shake-Flask |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask |

| Water (pH 9.0) | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Acetonitrile (ACN) | 25 | Data not available | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of N-Methyl-1-(o-tolyl)methanamine in a selected solvent.

Materials:

-

N-Methyl-1-(o-tolyl)methanamine

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of N-Methyl-1-(o-tolyl)methanamine to a vial containing a known volume of the solvent. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to let the undissolved material settle.

-

Centrifuge the samples to separate the supernatant from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Studies

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the long-term stability of a substance.[2][3]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for developing and validating stability-indicating analytical methods.[3][4][5] The typical stress conditions include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[2][3]

Illustrative Stability Data (Forced Degradation)

This table provides a template for summarizing the results of a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed.[4]

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 | 25 | Data not available | Data not available |

| Thermal | Dry Heat | 48 | 80 | Data not available | Data not available |

| Photolytic | ICH Q1B Option 2 | 24 | 25 | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of N-Methyl-1-(o-tolyl)methanamine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

N-Methyl-1-(o-tolyl)methanamine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Methanol, Acetonitrile, Water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N-Methyl-1-(o-tolyl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze at different time points.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Dissolve samples taken at different time points in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them to a control sample kept in the dark.

-

Analysis: Analyze all stressed samples using a suitable HPLC method. A PDA detector can help determine the peak purity of the parent compound, while an MS detector can help in the identification of degradants.

Visualization: Forced Degradation Study Logic

Caption: Logical workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation pathways for N-Methyl-1-(o-tolyl)methanamine are not documented, studies on related benzylamines suggest potential routes. For instance, degradation during chlorination involves chlorine transfer to the nitrogen, followed by elimination and hydrolysis to form an aldehyde and a lower-order amine.[6] Oxidative conditions may lead to N-dealkylation or oxidation of the aromatic ring. Hydrolysis is generally less likely for this structure unless under harsh acidic or basic conditions.

Conclusion

This technical guide provides a standardized approach for the comprehensive evaluation of the solubility and stability of N-Methyl-1-(o-tolyl)methanamine. The detailed experimental protocols and data presentation templates are designed to assist researchers in generating robust and reproducible data. The application of these methodologies will facilitate a deeper understanding of the compound's physicochemical properties, which is essential for its further development and application.

References

- 1. 001chemical.com [001chemical.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigmatic Potential of N-Methyl-1-(o-tolyl)methanamine: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive theoretical framework for the potential biological activity of N-Methyl-1-(o-tolyl)methanamine. As of the latest literature review, no direct experimental data on the biological effects of this specific compound have been published. The information presented herein is extrapolated from structure-activity relationships of analogous compounds and is intended to guide future research.

Executive Summary

N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine derivative with a chemical structure suggestive of potential interactions with key neurological targets. While direct empirical data is currently unavailable, this whitepaper synthesizes information from structurally related compounds to build a predictive profile of its biological activity. Based on the well-established pharmacology of N-methylbenzylamines and related phenethylamines, it is hypothesized that N-Methyl-1-(o-tolyl)methanamine may primarily act as a modulator of monoamine transporters and serotonin receptors. This document outlines the theoretical basis for this hypothesis, details relevant experimental protocols to test these predictions, and provides visual representations of the implicated signaling pathways and experimental workflows.

Chemical Identity

-

IUPAC Name: N-Methyl-1-(2-methylphenyl)methanamine

-

Synonyms: 2-Methyl-N-methylbenzylamine, N-methyl(2-methylphenyl)methanamine

-

CAS Number: 874-33-9

-

Molecular Formula: C₉H₁₃N

-

Molecular Weight: 135.21 g/mol

-

Structure:

Predicted Biological Activity and Rationale

The chemical architecture of N-Methyl-1-(o-tolyl)methanamine, featuring a benzylamine core with N-methylation and an ortho-tolyl substitution, suggests potential interactions with several classes of biological targets, primarily within the central nervous system.

Monoamine Transporter Inhibition

The N-methylbenzylamine scaffold is a core component of many compounds known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[1][2] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and stimulant medications. The ortho-methyl group on the phenyl ring may influence the potency and selectivity of this interaction.

Serotonin Receptor Modulation

N-benzyl substitution on phenethylamine derivatives has been shown to significantly enhance affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors. While N-Methyl-1-(o-tolyl)methanamine is not a phenethylamine, the benzylamine moiety is a key structural feature. It is plausible that this compound could exhibit agonist or antagonist activity at these G-protein coupled receptors, which are implicated in a wide range of physiological and pathological processes, including mood, perception, and psychosis.[3][4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A or MAO-B can lead to increased levels of these neurotransmitters. While less likely to be the primary mechanism of action based on its structure compared to classic MAO inhibitors, the potential for interaction cannot be entirely ruled out without experimental validation.

Quantitative Data for Structurally Related Compounds

To provide a predictive context for the potential potency of N-Methyl-1-(o-tolyl)methanamine, the following table summarizes publicly available quantitative data for structurally analogous compounds. It is crucial to note that these are not data for the target compound itself but serve as a basis for hypothesis generation.

| Compound/Target | Assay Type | Parameter | Value |

| Rimcazole | |||

| Dopamine Transporter (DAT) | Radioligand Binding | Ki | 248 nM |

| Sigma σ1 Receptor | Radioligand Binding | Ki | 1.8 nM |

| Sigma σ2 Receptor | Radioligand Binding | Ki | 2.8 nM |

| Sert-IN-2 | |||

| Serotonin Transporter (SERT) | Inhibition Assay | IC50 | 0.58 nM |

| Talopram | |||

| SERT (S1 Site) | Binding Inhibition | IC50 | 180 nM |

| SERT (S2 Site) | Binding Inhibition | IC50 | >10 µM |

| (S)-Citalopram | |||

| SERT (S1 Site) | Binding Inhibition | IC50 | 2.6 nM |

| SERT (S2 Site) | Binding Inhibition | IC50 | ~5 µM |

| Desipramine | |||

| Norepinephrine Transporter (NET) | Binding Assay | IC50 | 2.1 nM |

| Imipramine | |||

| Norepinephrine Transporter (NET) | Binding Assay | IC50 | 35 nM |

| Protriptyline | |||

| Norepinephrine Transporter (NET) | Binding Assay | IC50 | 5.4 nM |

| GBR 12909 | |||

| Norepinephrine Transporter (NET) | Binding Assay | IC50 | 200 nM |

Experimental Protocols

To empirically determine the biological activity of N-Methyl-1-(o-tolyl)methanamine, the following established in vitro assays are recommended.

Monoamine Transporter Activity Assays

This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

-

Test Compound: N-Methyl-1-(o-tolyl)methanamine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a known transporter inhibitor (e.g., 10 µM Fluoxetine for SERT).

-

96-well microplates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

-

Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

-

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET, cultured in 96-well plates.

-

Radiolabeled substrates: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

-

Uptake Buffer: e.g., modified Tris-HEPES buffer pH 7.1.

-

Test Compound: N-Methyl-1-(o-tolyl)methanamine.

-

Known transporter inhibitor for non-specific uptake control (e.g., 10 µM Desipramine for NET).

-

-

Procedure:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value of the test compound by analyzing the concentration-dependent inhibition of substrate uptake.

-

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)[3][4][11]

This assay measures the ability of the test compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

-

Assay Buffer.

-

Test Compound: N-Methyl-1-(o-tolyl)methanamine.

-

Known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

-

Fluorescence plate reader.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

To measure agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

-

To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

-

Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

-

Monoamine Oxidase (MAO) Inhibition Assay[5][12]

This assay determines if the test compound inhibits the activity of MAO-A or MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., p-tyramine or kynuramine).

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) for detection of H₂O₂ production.

-

Test Compound: N-Methyl-1-(o-tolyl)methanamine.

-

Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

-

96-well black plates, fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, combine the MAO enzyme (A or B) with varying concentrations of the test compound and pre-incubate.

-

Initiate the reaction by adding the substrate and the detection reagents.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways and experimental workflows.

Predicted Signaling Pathway: Monoamine Transporter Inhibition

Caption: Predicted mechanism of monoamine transporter inhibition.

Predicted Signaling Pathway: 5-HT2A Receptor Modulation

Caption: Hypothetical 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for a fluorometric monoamine oxidase inhibition assay.

Conclusion and Future Directions

N-Methyl-1-(o-tolyl)methanamine represents an uncharacterized molecule with a structural motif that suggests a potential for significant biological activity, particularly as a modulator of monoaminergic systems. The hypotheses presented in this whitepaper, based on the known pharmacology of related compounds, provide a rational starting point for empirical investigation. The detailed experimental protocols outlined herein offer a clear path forward for elucidating the pharmacological profile of this compound. Future research should prioritize in vitro screening against monoamine transporters and serotonin receptors to validate these predictions. Subsequent studies could then explore its effects in more complex biological systems to fully characterize its potential as a research tool or therapeutic lead.

References

- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

N-Methyl-1-(o-tolyl)methanamine: A Technical Guide for the Synthetic Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary benzylic amine that serves as a versatile synthetic building block in organic chemistry. Its structure, featuring a reactive secondary amine and a tolyl moiety, makes it a valuable precursor for the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and materials science. The strategic introduction of the N-methyl-o-tolyl-methyl group can influence the steric and electronic properties of a target molecule, potentially modulating its biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-Methyl-1-(o-tolyl)methanamine, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-1-(o-tolyl)methanamine is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of N-Methyl-1-(o-tolyl)methanamine

| Property | Value |

| CAS Number | 874-33-9 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |

Synthesis of N-Methyl-1-(o-tolyl)methanamine

The synthesis of N-Methyl-1-(o-tolyl)methanamine can be efficiently achieved through several established synthetic methodologies. The most common and practical approach is the reductive amination of o-tolualdehyde with methylamine. This one-pot reaction offers high yields and operational simplicity. An alternative route involves the N-methylation of the corresponding primary amine, 1-(o-tolyl)methanamine, for which the Eschweiler-Clarke reaction is a classic and effective method.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Methyl-1-(o-tolyl)methanamine. These protocols are based on well-established procedures for analogous transformations and can be adapted for the specific target molecule.[1]

Protocol 1: Synthesis via Reductive Amination of o-Tolualdehyde

This procedure utilizes sodium borohydride as a cost-effective and readily available reducing agent.[1]

-

Materials:

-

o-Tolualdehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) in methanol (approximately 0.5 M concentration).

-

Add methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours.

-

Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-1-(o-tolyl)methanamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis via Eschweiler-Clarke Methylation of 1-(o-tolyl)methanamine

This protocol is suitable for the N-methylation of the corresponding primary amine.[2][3]

-

Materials:

-

1-(o-tolyl)methanamine

-

Formic Acid (HCOOH)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric Acid (1M HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To 1-(o-tolyl)methanamine (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and maintain for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl to acidify the mixture.

-

Wash the aqueous phase with DCM to remove any non-basic impurities.

-

Basify the aqueous phase to pH > 11 with a NaOH solution.

-

Extract the product with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to afford the N-methylated product.

-

Purify by column chromatography if necessary.

-

Comparison of Synthetic Routes

Both reductive amination and the Eschweiler-Clarke reaction are robust methods for the synthesis of N-Methyl-1-(o-tolyl)methanamine. The choice of method may depend on the availability of starting materials.

Table 2: Comparison of Synthetic Methods

| Method | Starting Materials | Typical Yield | Advantages | Disadvantages |

| Reductive Amination | o-Tolualdehyde, Methylamine | 70-95% | One-pot procedure, high yields, readily available starting materials. | Requires careful control of the reducing agent addition. |

| Eschweiler-Clarke | 1-(o-tolyl)methanamine, Formaldehyde, Formic Acid | 80-98% | High yields, avoids over-alkylation to quaternary ammonium salts.[3] | Requires heating, formic acid can be corrosive. |

N-Methyl-1-(o-tolyl)methanamine as a Synthetic Building Block

The utility of N-Methyl-1-(o-tolyl)methanamine lies in its ability to be incorporated into larger molecular scaffolds. The secondary amine provides a nucleophilic center for a variety of chemical transformations.

Key Reactions

-

N-Alkylation: The secondary amine can be further alkylated to form tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides.

-

Coupling Reactions: It can participate in various carbon-nitrogen bond-forming reactions.

Applications in Drug Development

Substituted benzylamines are prevalent structural motifs in a wide range of pharmaceutically active compounds.[4][5] While specific applications of N-Methyl-1-(o-tolyl)methanamine in marketed drugs are not extensively documented, its structural features suggest its potential as a building block in the synthesis of novel therapeutic agents. For instance, substituted benzylamines are key components in drugs targeting the central nervous system, such as antidepressants and antihypertensives.[6] The tolyl group can engage in hydrophobic interactions within a biological target, while the N-methyl group can influence the compound's pharmacokinetic properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-Methyl-1-(o-tolyl)methanamine via reductive amination.

Caption: Synthetic workflow for N-Methyl-1-(o-tolyl)methanamine.

Role in Drug Discovery

This diagram conceptualizes the role of a synthetic building block like N-Methyl-1-(o-tolyl)methanamine in a drug discovery pipeline.

Caption: Role of a building block in drug discovery.

Conclusion

N-Methyl-1-(o-tolyl)methanamine is an accessible and useful synthetic building block. Its preparation via reductive amination or the Eschweiler-Clarke reaction is straightforward and high-yielding. The presence of a reactive secondary amine and a tolyl group provides chemists with a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

"N-Methyl-1-(o-tolyl)methanamine" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(o-tolyl)methanamine is a secondary amine for which detailed research and literature are sparse. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. Given the limited publicly available data, this document focuses on established synthetic methodologies for analogous compounds to propose reliable experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in medicinal chemistry and drug development.

Introduction

N-Methyl-1-(o-tolyl)methanamine, also known as N-methyl(2-methylphenyl)methanamine, is an organic compound with the chemical formula C₉H₁₃N. Structurally, it features a benzylamine core with a methyl group on both the nitrogen atom and at the ortho position of the phenyl ring. While this specific molecule is not extensively documented in peer-reviewed literature regarding its biological activity or pharmacological profile, its structural motifs are present in various biologically active compounds. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This guide provides a thorough review of the available information on N-Methyl-1-(o-tolyl)methanamine, with a focus on its synthesis and physicochemical properties.

Physicochemical Properties

The known physicochemical properties of N-Methyl-1-(o-tolyl)methanamine are summarized in the table below. These data are primarily compiled from chemical supplier information.

| Property | Value | Source |

| CAS Number | 874-33-9 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2] |

Synthesis of N-Methyl-1-(o-tolyl)methanamine

Two primary synthetic routes are viable for the preparation of N-Methyl-1-(o-tolyl)methanamine: reductive amination of o-tolualdehyde with methylamine and N-methylation of o-tolylmethanamine. Detailed experimental protocols for both methods are provided below.

Reductive Amination of o-Tolualdehyde with Methylamine

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an intermediate imine from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[3]

Materials:

-

o-Tolualdehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)[5][6]

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of o-tolualdehyde (1.0 eq) in anhydrous DCM or DCE (0.2 M), add a solution of methylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure N-Methyl-1-(o-tolyl)methanamine.

Caption: Experimental workflow for the reductive amination synthesis.

N-Methylation of o-Tolylmethanamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using formic acid and formaldehyde.[7][8] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[7]

Materials:

-

o-Tolylmethanamine (also known as 2-methylbenzylamine)

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

10% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add o-tolylmethanamine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours. Monitor the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature and make it basic (pH > 10) by the slow addition of 10% aqueous NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel to afford pure N-Methyl-1-(o-tolyl)methanamine.

Caption: Experimental workflow for the Eschweiler-Clarke N-methylation.

Characterization

Due to the lack of published spectral data, the following are expected characterization results based on the structure of N-Methyl-1-(o-tolyl)methanamine.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the o-tolyl group, a singlet for the benzylic CH₂ protons, a singlet for the N-methyl protons, and a singlet for the aryl-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the aryl-methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations. A secondary amine N-H stretch would be absent. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ). |

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available literature detailing the biological activity, pharmacological properties, mechanism of action, or any associated signaling pathways for N-Methyl-1-(o-tolyl)methanamine. Further research is required to elucidate any potential biological effects of this compound.

Conclusion

N-Methyl-1-(o-tolyl)methanamine is a readily synthesizable secondary amine. This guide provides detailed, practical protocols for its preparation via two common and effective methods: reductive amination and the Eschweiler-Clarke reaction. While the biological profile of this compound remains unexplored, its synthesis and characterization are the necessary first steps for any future investigation into its potential applications in drug discovery and development. The information presented herein serves as a valuable starting point for researchers interested in this and structurally related molecules.

References

- 1. 001chemical.com [001chemical.com]

- 2. N-Methyl-1-(o-tolyl)methanamine | 874-33-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. gctlc.org [gctlc.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

Technical Guide to the Safe Handling of N-Methyl-1-(o-tolyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Methyl-1-(o-tolyl)methanamine (CAS No: 874-33-9). The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical safety information to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

N-Methyl-1-(o-tolyl)methanamine is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure (Respiratory system) | 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Signal Word: Warning

Pictogram:

[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Physical Form | Liquid |

| Purity | 97% |

| Storage Temperature | Room temperature, in a dark, inert atmosphere.[1][2] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring personal safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling N-Methyl-1-(o-tolyl)methanamine:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The following diagram outlines the recommended PPE selection based on the experimental procedure.

References

Unveiling the Obscure History of N-Methyl-1-(o-tolyl)methanamine: A Technical Review

For Immediate Release